Acetic acid, ((2-acetamido-2-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)ethyl)thio)-, (R)-
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Overview
Description
Acetic acid, ((2-acetamido-2-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)ethyl)thio)-, ®- is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes acetic acid, acetamido, cyclohexylmethylamino, and dibromocarbaniloyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-acetamido-2-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)ethyl)thio)-, ®- involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the acetamido and cyclohexylmethylamino intermediates, followed by their coupling with the dibromocarbaniloyl group
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of side reactions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((2-acetamido-2-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)ethyl)thio)-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dibromocarbaniloyl group to less reactive forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine sites.
Scientific Research Applications
Acetic acid, ((2-acetamido-2-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)ethyl)thio)-, ®- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid, ((2-acetamido-2-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)ethyl)thio)-, ®- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The presence of the dibromocarbaniloyl group enhances its binding affinity and specificity, making it a potent modulator of biological functions.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, ((2-acetamido-2-(2-((cyclohexylmethylamino)methyl)-4,6-dichlorocarbaniloyl)ethyl)thio)-, ®-: Similar structure but with chlorine atoms instead of bromine.
Acetic acid, ((2-acetamido-2-(2-((cyclohexylmethylamino)methyl)-4,6-difluorocarbaniloyl)ethyl)thio)-, ®-: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The uniqueness of acetic acid, ((2-acetamido-2-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)ethyl)thio)-, ®- lies in its dibromocarbaniloyl group, which imparts distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and binding affinity, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
CAS No. |
97290-47-6 |
---|---|
Molecular Formula |
C21H29Br2N3O4S |
Molecular Weight |
579.3 g/mol |
IUPAC Name |
2-[(2R)-2-acetamido-3-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-3-oxopropyl]sulfanylacetic acid |
InChI |
InChI=1S/C21H29Br2N3O4S/c1-13(27)24-18(11-31-12-19(28)29)21(30)25-20-14(8-15(22)9-17(20)23)10-26(2)16-6-4-3-5-7-16/h8-9,16,18H,3-7,10-12H2,1-2H3,(H,24,27)(H,25,30)(H,28,29)/t18-/m0/s1 |
InChI Key |
KFVKCCIHYLUEFD-SFHVURJKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC(=O)O)C(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |
Canonical SMILES |
CC(=O)NC(CSCC(=O)O)C(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |
Origin of Product |
United States |
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